3-Hydroxy-2-nitropyridine
Overview
Description
3-Hydroxy-2-nitropyridine: is an organic compound with the molecular formula C5H4N2O3. It is a derivative of pyridine, characterized by the presence of both a hydroxy group at the third position and a nitro group at the second position on the pyridine ring.
Mechanism of Action
Target of Action
3-Hydroxy-2-nitropyridine primarily targets cell proliferation and tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions such as maintaining cell shape, cell division, and intracellular transport.
Mode of Action
It is known to inhibit cell proliferation and tubulin polymerization . This suggests that the compound may interact with tubulin or associated proteins, disrupting the formation of microtubules and thereby inhibiting cell division and proliferation.
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By disrupting tubulin polymerization, it prevents the formation of microtubules necessary for cell division, leading to a decrease in cell proliferation. This could potentially make this compound useful in the treatment of diseases characterized by excessive cell proliferation, such as cancer.
Biochemical Analysis
Cellular Effects
It is known that the compound may be used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization This suggests that 3-Hydroxy-2-nitropyridine might have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 3-Hydroxypyridine:
Industrial Production Methods:
The industrial production of 3-hydroxy-2-nitropyridine typically involves the nitration of 3-hydroxypyridine using concentrated sulfuric acid and nitric acid under controlled conditions to ensure high yield and purity. The process is optimized to minimize side reactions and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxy and nitro groups can participate in various substitution reactions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid, fuming nitric acid, potassium nitrate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Reduction: 3-Amino-2-hydroxypyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-nitropyridine is used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . It is also employed in the development of pharmaceuticals and agrochemicals due to its versatile functional groups. In medicinal chemistry, it serves as a precursor for the synthesis of compounds with potential therapeutic applications.
Comparison with Similar Compounds
- 4-Hydroxy-3-nitropyridine
- 2-Hydroxy-5-nitropyridine
- 2-Nitropyridine
- 3-Hydroxypyridine
Comparison:
3-Hydroxy-2-nitropyridine is unique due to the specific positioning of the hydroxy and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 4-hydroxy-3-nitropyridine and 2-hydroxy-5-nitropyridine have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2-nitropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPDSKPWYWIHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022264 | |
Record name | 3-Hydroxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-82-2 | |
Record name | 3-Hydroxy-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15128-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hydroxy-2-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015128822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-3-pyridinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97501 | |
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Record name | 3-Hydroxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Pyridinol, 2-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXY-2-NITROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU357X85YB | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antimicrobial activity of 3-Hydroxy-2-nitropyridine derivatives?
A1: While this compound itself has not been extensively studied for its antimicrobial properties, its derivatives, specifically pyridoxazinone analogs, have shown promising results. These analogs demonstrated good antibacterial activity against Enterococcus faecalis [] and Acinetobacter baumannii []. This suggests that the core structure of this compound could be a scaffold for developing novel antimicrobial agents.
Q2: How does the solubility of this compound vary in different solvents?
A2: Studies have investigated the solubility of this compound in various solvents []. The solubility was highest in tetrahydrofuran, followed by acetone, acetonitrile, and ethyl acetate. Lower solubility was observed in alcohols like methanol, ethanol, and n-propanol, and it was poorly soluble in water and n-hexane []. This information is crucial for designing synthesis and formulation processes for this compound.
Q3: Can computational chemistry be used to study this compound?
A3: Yes, computational methods like Hartree-Fock and density functional theory have been employed to study the molecular structures, energies, and vibrational frequencies of this compound conformations []. These studies contribute to a deeper understanding of the compound's properties at the molecular level, potentially aiding in the design of derivatives with improved characteristics.
Q4: What is known about the structure-activity relationship (SAR) of this compound derivatives as antimicrobial agents?
A4: Research suggests that the antimicrobial activity of this compound derivatives is influenced by the substituents added to the core structure. Specifically, the pyridoxazinone series, derived from this compound, exhibited notable antibacterial activity []. This highlights the importance of the pyridoxazinone moiety for the observed activity and provides a basis for further SAR studies to optimize potency and explore activity against a wider range of pathogens.
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